molecular formula C22H21FN2O4 B11401893 3-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11401893
M. Wt: 396.4 g/mol
InChI Key: AVWHFXGUCHPZIW-UHFFFAOYSA-N
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Description

3-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multiple steps. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and methoxyphenyl substituents. The final step involves the addition of the propanoic acid group.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The fluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Propanoic Acid Addition: The propanoic acid group is added via a nucleophilic substitution reaction, often using a suitable ester or acid chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

3-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups allow the compound to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-fluorophenyl)propanoic acid: This compound is a phenylalanine derivative with similar structural features.

    3-(4-Methoxyphenyl)propionic acid: This compound shares the methoxyphenyl group but lacks the pyrrole ring and fluorophenyl group.

Uniqueness

3-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups, along with the pyrrole ring, allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H21FN2O4

Molecular Weight

396.4 g/mol

IUPAC Name

3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H21FN2O4/c1-29-19-10-2-15(3-11-19)20-12-8-18(9-13-22(27)28)25(20)14-21(26)24-17-6-4-16(23)5-7-17/h2-8,10-12H,9,13-14H2,1H3,(H,24,26)(H,27,28)

InChI Key

AVWHFXGUCHPZIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=C(C=C3)F)CCC(=O)O

Origin of Product

United States

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